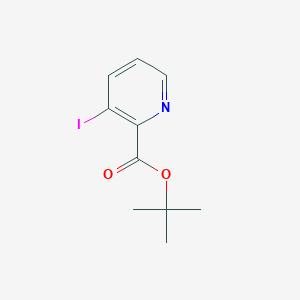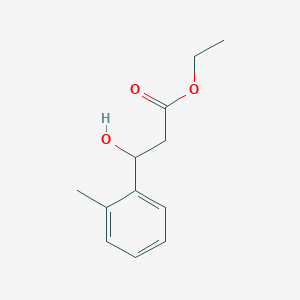![molecular formula C9H8N2O B13670039 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)
1-(Imidazo[1,5-a]pyridin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Imidazo[1,5-a]pyridin-5-yl)ethanone is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various agrochemicals and pharmaceuticals . The compound’s unique chemical structure and properties make it a valuable subject of study in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone can be achieved through several methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the use of 2-pyridyl ketones and alkylamines in the presence of molecular iodine as a catalyst . Another approach utilizes a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, are likely applied.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(Imidazo[1,5-a]pyridin-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridin-5-yl)ethanone: Another imidazo-pyridine derivative with similar structural features.
Imidazo[1,5-a]pyridin-3-ylidenes: Known for their strong π-accepting character.
Uniqueness: 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone stands out due to its specific substitution pattern and the resulting unique chemical and biological properties
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
1-imidazo[1,5-a]pyridin-5-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9-4-2-3-8-5-10-6-11(8)9/h2-6H,1H3 |
Clave InChI |
OLJPJPIUJXSNBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC2=CN=CN21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)





![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)



